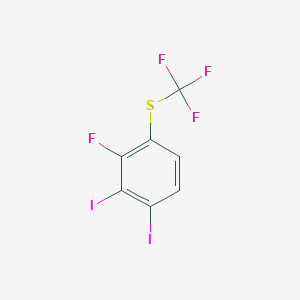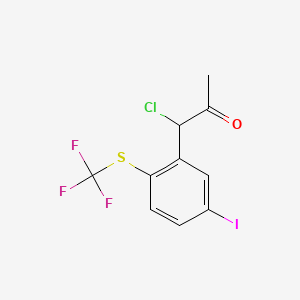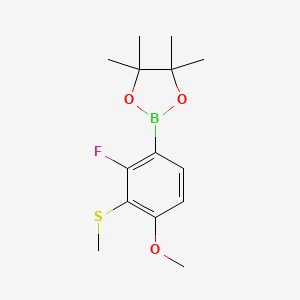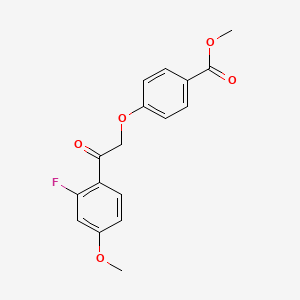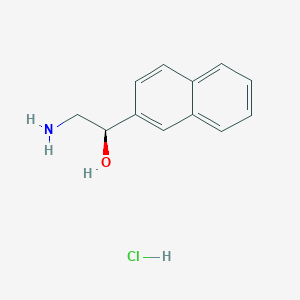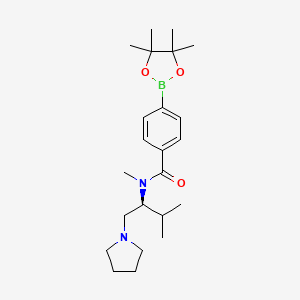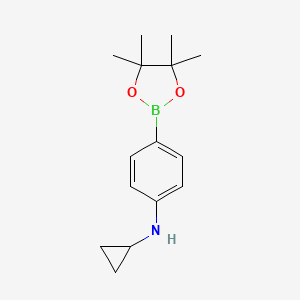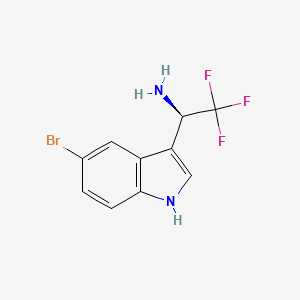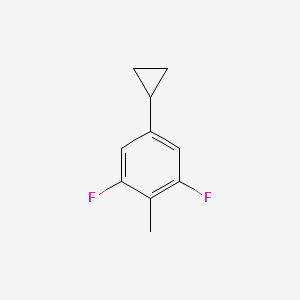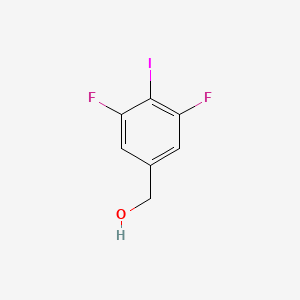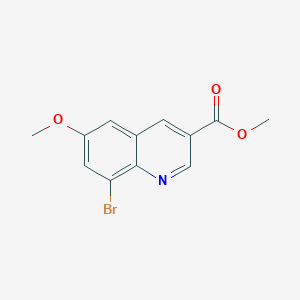
(R)-1-(4-Isocyanophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Isocyanophenyl)ethanol is a chiral compound characterized by the presence of an isocyanophenyl group attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Isocyanophenyl)ethanol typically involves the reaction of 4-isocyanobenzaldehyde with a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process may be catalyzed by a chiral catalyst to ensure the production of the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Isocyanophenyl)ethanol may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Types of Reactions:
Oxidation: ®-1-(4-Isocyanophenyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution could produce various ethers or esters.
科学的研究の応用
Chemistry: ®-1-(4-Isocyanophenyl)ethanol is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.
Biology: In biological research, this compound may be used to study enzyme interactions and chiral recognition processes.
Industry: Industrially, ®-1-(4-Isocyanophenyl)ethanol can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(4-Isocyanophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanophenyl group may facilitate binding to active sites, while the chiral center can influence the compound’s activity and selectivity.
類似化合物との比較
- (S)-1-(4-Isocyanophenyl)ethanol
- 1-(4-Isocyanophenyl)propanol
- 1-(4-Isocyanophenyl)butanol
Uniqueness: ®-1-(4-Isocyanophenyl)ethanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomers and analogs.
This structure provides a comprehensive overview of ®-1-(4-Isocyanophenyl)ethanol. For detailed and specific information, consulting scientific literature and research articles is recommended.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(1R)-1-(4-isocyanophenyl)ethanol |
InChI |
InChI=1S/C9H9NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-7,11H,1H3/t7-/m1/s1 |
InChIキー |
YSSMDVVEXUBIRC-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)[N+]#[C-])O |
正規SMILES |
CC(C1=CC=C(C=C1)[N+]#[C-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



